Magnesium;diiodide;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

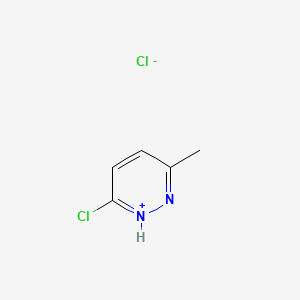

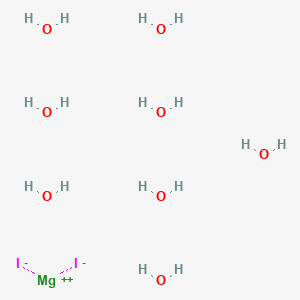

Magnesium diiodide octahydrate is an inorganic compound with the chemical formula MgI₂·8H₂O. It is a salt composed of magnesium and hydrogen iodide, forming a white crystalline solid that is highly soluble in water. This compound is one of the various hydrates of magnesium iodide and is known for its stability under normal conditions but decomposes upon heating .

Métodos De Preparación

Magnesium diiodide octahydrate can be synthesized through several methods:

-

Direct Reaction: : Magnesium metal reacts with iodine in a dry, inert atmosphere to form magnesium iodide. The reaction is exothermic and can be represented by the equation:

Mg+I2→MgI2

To obtain the octahydrate form, the anhydrous magnesium iodide is dissolved in water, and the solution is allowed to crystallize .

-

Hydroiodic Acid Treatment: : Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide:

MgO+2HI→MgI2+H2O

Mg(OH)2+2HI→MgI2+2H2O

MgCO3+2HI→MgI2+CO2+H2O

The resulting magnesium iodide can then be hydrated to form the octahydrate .

Análisis De Reacciones Químicas

Magnesium diiodide octahydrate undergoes several types of chemical reactions:

- Upon heating, it decomposes to form magnesium oxide and iodine:

Decomposition: 2MgI2→2MgO+I2

Reaction with Acids: It reacts with strong acids to produce hydrogen iodide (HI), which is a useful reagent in various chemical reactions.

Baylis-Hillman Reaction: Magnesium iodide is used in the Baylis-Hillman reaction to produce (Z)-vinyl compounds.

Aplicaciones Científicas De Investigación

Magnesium diiodide octahydrate has several applications in scientific research:

Organic Synthesis: It is used as a reagent to introduce the magnesium cation into organic molecules, facilitating various chemical transformations.

Catalysis: It serves as a catalyst in certain chemical reactions, improving efficiency and yield.

Biological Systems: The iodide ion is essential in the synthesis of thyroid hormones, while the magnesium ion plays a crucial role in cellular functions such as protein synthesis, muscle and nerve function, and maintaining DNA stability

Pharmaceutical Industry: Its solubility and stability make it ideal for chemical syntheses in the pharmaceutical industry, aiding in the production of complex organic molecules.

Mecanismo De Acción

The mechanism by which magnesium diiodide octahydrate exerts its effects involves the interaction of magnesium and iodide ions with various molecular targets and pathways:

Comparación Con Compuestos Similares

Magnesium diiodide octahydrate can be compared with other similar compounds such as:

Magnesium Fluoride (MgF₂): Unlike magnesium iodide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.

Magnesium Bromide (MgBr₂): This compound is similar in solubility and reactivity to magnesium iodide but is used more frequently in organic synthesis as a source of bromide ions.

Magnesium Chloride (MgCl₂): It is highly soluble in water and is commonly used in the production of magnesium metal and as a de-icing agent.

Magnesium diiodide octahydrate stands out due to its specific applications in organic synthesis and its role in biological systems, making it a unique and valuable compound in both research and industry.

Propiedades

Fórmula molecular |

H16I2MgO8 |

|---|---|

Peso molecular |

422.24 g/mol |

Nombre IUPAC |

magnesium;diiodide;octahydrate |

InChI |

InChI=1S/2HI.Mg.8H2O/h2*1H;;8*1H2/q;;+2;;;;;;;;/p-2 |

Clave InChI |

CKYYFGUIKHUOKJ-UHFFFAOYSA-L |

SMILES canónico |

O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)

![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)

![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)

![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)